3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one
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Overview
Description
3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one can be compared with other similar compounds, such as:
Methiopropamine: An organic compound structurally related to methamphetamine, containing a thiophene group with an alkyl amine substituent.
Thiopropamine: A stimulant drug that is an analogue of amphetamine, where the phenyl ring is replaced by thiophene.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
CAS No. |
51081-77-7 |
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Molecular Formula |
C20H16OS |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-[5-(4-methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H16OS/c1-15-7-9-17(10-8-15)20-14-12-18(22-20)11-13-19(21)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
XKXNGIJAIUHZGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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